molecular formula C4H9ClN2 B3383017 1,4,5,6-Tetrahydropyrimidine hydrochloride CAS No. 38115-29-6

1,4,5,6-Tetrahydropyrimidine hydrochloride

Cat. No.: B3383017
CAS No.: 38115-29-6
M. Wt: 120.58 g/mol
InChI Key: MCLUOLOIDQVZBQ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is a saturated pyrimidine ring, which serves as a key synthetic intermediate and a privileged pharmacophore in drug discovery. This compound is a valuable building block for the synthesis of more complex molecules, particularly through reactions like alkylation at various ring positions . Researchers utilize this scaffold to develop novel compounds for pharmacological evaluation. Derivatives of 1,4,5,6-tetrahydropyrimidine demonstrate a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . A prominent area of application is in neuroscience, where closely related analogs have been identified as potent and selective substrate-inhibitors of the betaine/GABA transporter 1 (BGT1), a protein target implicated in the regulation of inhibitory neurotransmission . This makes the compound a crucial starting material for creating tool compounds to study GABAergic systems and for potential therapeutic development for neurological disorders. The hydrochloride salt form offers improved stability and handling for research purposes. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound appropriately, wearing suitable protective equipment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2.ClH/c1-2-5-4-6-3-1;/h4H,1-3H2,(H,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLUOLOIDQVZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959065
Record name 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1)
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Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38115-29-6
Record name NSC163981
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Record name 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1)
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Record name 1,4,5,6-tetrahydropyrimidine hydrochloride
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Advanced Synthetic Methodologies for 1,4,5,6 Tetrahydropyrimidine Hydrochloride and Its Derivatives

Direct Cyclization Strategies for 1,4,5,6-Tetrahydropyrimidine (B23847) Ring Formation

Condensation Reactions with Diamines and Carbonyl Compounds

A foundational and widely utilized method for synthesizing the 1,4,5,6-tetrahydropyrimidine ring involves the condensation of a 1,3-diaminopropane (B46017) with a suitable carbonyl-containing compound. semanticscholar.orgresearchgate.net This approach is versatile, allowing for the incorporation of various substituents onto the heterocyclic ring.

The reaction typically proceeds by treating a 1,3-diaminopropane derivative with reagents such as carboxylic acids, esters, or aldehydes at elevated temperatures. semanticscholar.orgscielo.org.bo For instance, the reaction of N-substituted 1,3-diaminopropanes with N,N-dimethylformamide dimethylacetal provides a high-yield route to 1-alkyl- or 1-aryl-1,4,5,6-tetrahydropyrimidines. semanticscholar.org The choice of catalyst and solvent can significantly influence the reaction's efficiency. Boric acid has been effectively used as a catalyst in the one-pot reaction between 1,3-diaminopropane and nicotinic acid, yielding the corresponding 2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine. scielo.org.bo

The following table summarizes representative examples of this condensation strategy.

Diamine ComponentCarbonyl ComponentCatalyst/ReagentProductRef
N-methyl-1,3-diaminopropaneN,N-Dimethylformamide dimethylacetalHeatN-methyl-1,4,5,6-tetrahydropyrimidine semanticscholar.org
1,3-diaminopropaneNicotinic acidBoric acid2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine scielo.org.bo
N-(p-nitrophenyl)-1,3-diaminopropaneN,N-Dimethylformamide diethylacetalHeat1-(p-nitrophenyl)-2-dimethylaminohexahydropyrimidine semanticscholar.org

Amidination and Cyclocondensation Approaches

Amidination followed by cyclocondensation presents another robust pathway to tetrahydropyrimidines. This method often involves the reaction of a diamine with a reagent that provides the C2 carbon of the pyrimidine (B1678525) ring, such as an amidine or a nitrile. researchgate.net Amidines, in particular, are useful intermediates for the synthesis of various nitrogen-containing heterocycles. mdpi.com

The classical Pinner reaction, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, can be adapted for the synthesis of pyrimidine derivatives. mdpi.com A variation of this approach is the reaction of 1,3-diaminopropanes with reagents like 2-methyl-2-thiopseudourea or acetamidine (B91507) salts to form the cyclic amidine structure of the tetrahydropyrimidine (B8763341). semanticscholar.org These reactions highlight the utility of amidine chemistry in constructing the core heterocyclic system. organic-chemistry.org

One-Pot Multicomponent Reactions (e.g., Biginelli-type reactions)

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple precursors in a single step. The Biginelli reaction, discovered in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgamazonaws.comsennosbiotech.com While the classic product is a dihydropyrimidine (B8664642), modifications and subsequent reduction steps can lead to tetrahydropyrimidine derivatives. amazonaws.comorganicreactions.org

The scope of the Biginelli reaction has been significantly expanded by varying all three components and employing a wide array of catalysts to improve yields and reaction conditions. nih.govresearchgate.net Lewis acids like copper(II) trifluoroacetate (B77799) hydrate (B1144303), bismuth chloride, and ytterbium(III) triflate have been used to catalyze the reaction effectively. wikipedia.orgnih.gov Recent advancements have also explored four-component Biginelli reactions, which allow for further functionalization, such as introducing a methoxy (B1213986) group at the C4 position of the ring. biomedres.us These reactions provide rapid access to a large library of substituted pyrimidine derivatives. chemrevlett.comnih.govbeilstein-journals.org

The following table illustrates the diversity of catalysts used in Biginelli and Biginelli-like reactions for synthesizing pyrimidine derivatives.

CatalystReactantsSolventKey FeatureRef
HCl or DABCOBenzaldehyde derivatives, thiourea (B124793), ethyl benzoylacetateEthanolGood yields, shorter reaction times with DABCO nih.gov
Strontium chloride hexahydrateAldehydes, isopropyl acetoacetate, urea/thioureaEthanolModerate-to-good yields for antibacterial compounds mdpi.com
Zn(OTf)₂4-Benzyloxybenzaldehydes, (thio)ureas, β-dicarbonylsAcetonitrile (B52724)One-pot synthesis of RORα probes sennosbiotech.com
Sodium hydrogen sulfate (B86663)Methyl aroylpyruvate, aromatic aldehyde, urea, methanolMethanolFour-component reaction yielding 4-methoxy-hexahydropyrimidines biomedres.us
CuCl₂·2H₂OAldehydes, ethyl acetoacetate, urea- (Solvent-free)Green chemistry approach using grindstone method mdpi.com

Selective Reduction of Pyrimidine Precursors

The selective reduction of fully aromatic or partially saturated pyrimidine precursors offers a direct route to 1,4,5,6-tetrahydropyrimidines. This strategy is valuable when the corresponding substituted pyrimidine is more readily accessible than the precursors required for direct cyclization.

Metal hydride complexes are commonly employed for this transformation. For example, the reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride (B1222165) can yield 3,4,5,6-tetrahydropyrimidin-2(1H)-ones. rsc.org The ratio of dihydro- to tetrahydro- products can be controlled by carefully selecting the reaction conditions and the nature of the substituents on the pyrimidine ring. rsc.org Lithium aluminium hydride has also been investigated for these reduction processes. rsc.org This method provides a pathway to tetrahydropyrimidine derivatives from a different class of starting materials, complementing cyclization strategies. amazonaws.com

Ring Expansion Strategies (e.g., from aziridines, azetidines, cyclopropanes)

Ring expansion reactions provide a novel and less conventional approach to the synthesis of tetrahydropyrimidines. researchgate.net This strategy involves the transformation of smaller, strained heterocyclic rings like aziridines (three-membered) or azetidines (four-membered) into the larger six-membered tetrahydropyrimidine ring. dntb.gov.uamagtech.com.cn

While the direct ring expansion of aziridines or azetidines to tetrahydropyrimidines is a specialized area, the underlying principles have been demonstrated in the synthesis of other heterocycles. nih.govchemrxiv.orgepfl.ch For instance, one-carbon ring expansion of aziridines to azetidines has been achieved using carbene transferase enzymes. nih.govchemrxiv.org Conceptually, a multi-carbon insertion or a cascade reaction starting from a functionalized small ring could lead to the tetrahydropyrimidine skeleton. These methods, though synthetically challenging, offer unique pathways to complex heterocyclic structures that may be difficult to access through traditional condensation reactions. nih.gov

Functionalization and Derivatization at Specific Ring Positions

Once the 1,4,5,6-tetrahydropyrimidine core is synthesized, further diversification can be achieved by functionalizing specific positions on the ring. This allows for the fine-tuning of the molecule's properties.

Alkylation is a common derivatization strategy. For example, 1-alkyl-1,4,5,6-tetrahydropyrimidines can be readily quaternized by reacting them with alkyl halides, such as iodomethane, to produce 1,3-dialkyltetrahydropyrimidinium salts. semanticscholar.org This reaction introduces a substituent at the N3 position. Similarly, N-aryl-1,4,5,6-tetrahydropyrimidines can be quaternized with alkyl iodides to yield the corresponding amidinium salts. researchgate.net

Post-condensation modifications of products from Biginelli reactions are also widely employed. For instance, dihydropyrimidinethiones can undergo cyclocondensation with chloroacetone (B47974) to form fused thiazolopyrimidine systems. beilstein-journals.org Furthermore, N-formyl derivatives of tetrahydropyrimidines have been synthesized by treating the parent compound with a formylating agent like a mixture of DMF and POCl₃. chemrevlett.com These derivatization reactions significantly expand the chemical space accessible from a single core structure.

Synthesis of 2-Substituted Tetrahydropyrimidines

The functionalization at the 2-position of the tetrahydropyrimidine ring is a common strategy to modulate the biological properties of these compounds. A variety of substituents, including alkyl and aryl groups, can be introduced at this position through several synthetic routes.

One of the most established methods for the synthesis of 2-substituted tetrahydropyrimidines is the condensation of 1,3-diaminopropanes with carboxylic acids or their derivatives, such as esters or nitriles, often at elevated temperatures. nih.gov For instance, 1- and 2-substituted, as well as 1,2-disubstituted, 1,4,5,6-tetrahydropyrimidines have been prepared to investigate their pharmacological properties. nih.govresearchgate.netnih.gov

A notable approach involves the cyclodehydration of N-aryl-N'-formyl-1,3-propanediamines using trimethylsilyl (B98337) polyphosphate (PPSE) to yield 1-aryl-1,4,5,6-tetrahydropyrimidines. clockss.orgresearchgate.net This method provides a route to tetrahydropyrimidines with an aryl substituent on one of the nitrogen atoms.

The Biginelli reaction, a one-pot three-component condensation, is another powerful tool for accessing highly functionalized tetrahydropyrimidines, which can be considered derivatives of 1,4,5,6-tetrahydropyrimidine. nih.govnih.gov This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, and can be catalyzed by both Brønsted and Lewis acids to produce compounds with substitution at the C4, C5, and C6 positions, with the C2 position being part of the urea or thiourea fragment. nih.govsemanticscholar.org

ReactantsReagents/ConditionsProductReference(s)
1,3-Diaminopropanes and Carboxylic Acid DerivativesHigh Temperature2-Substituted-1,4,5,6-tetrahydropyrimidines nih.gov
N-Aryl-N'-formyl-1,3-propanediaminesTrimethylsilyl polyphosphate (PPSE)1-Aryl-1,4,5,6-tetrahydropyrimidines clockss.orgresearchgate.net
Aldehyde, β-Ketoester, Urea/ThioureaAcid Catalyst (e.g., HCl, Lewis Acids)4,5,6-Trisubstituted-1,2,3,4-tetrahydropyrimidin-2(1H)-ones/thiones nih.govnih.govsemanticscholar.org

N-Substitution and N-Alkylation Methodologies

Modification of the nitrogen atoms within the tetrahydropyrimidine ring is a key strategy for diversifying the chemical space and influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. N-substitution and N-alkylation are common methods employed for this purpose.

Direct N-alkylation of pre-formed 1,4,5,6-tetrahydropyrimidines with alkyl halides is a straightforward approach to introduce alkyl groups onto the nitrogen atoms. For example, the quaternization of 1-aryl-1,4,5,6-tetrahydropyrimidines with methyl or ethyl iodide leads to the corresponding 1-aryl-3-alkyl-1,4,5,6-tetrahydropyrimidinium salts in high yields. clockss.orgresearchgate.net This reaction is believed to proceed via an SN2 mechanism, making it most suitable for the introduction of unbranched primary alkyl groups. clockss.org The use of microwave irradiation has been shown to facilitate the N-alkylation of amines with alkyl halides in aqueous media, offering a greener alternative. rsc.org

An alternative strategy for the synthesis of N-substituted tetrahydropyrimidinium salts, particularly those bearing branched alkyl or aryl substituents at the N3 position that are not readily accessible through direct alkylation, involves the dehydrogenation of the corresponding hexahydropyrimidine (B1621009) precursors. clockss.orgresearchgate.net This method expands the scope of accessible N-substituted derivatives. N-acylation, another important modification, can be achieved using various acylating agents, with polymer-supported reagents offering advantages in terms of simplified workup and purification. researchgate.net

Starting MaterialReagent(s)ProductKey FeaturesReference(s)
1-Aryl-1,4,5,6-tetrahydropyrimidinesMethyl or Ethyl Iodide1-Aryl-3-alkyl-1,4,5,6-tetrahydropyrimidinium IodidesHigh yields, suitable for primary alkyl groups clockss.orgresearchgate.net
1,3-Disubstituted HexahydropyrimidinesN-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)1,3-Disubstituted-1,4,5,6-tetrahydropyrimidinium SaltsAccess to sterically hindered N-substituents clockss.orgresearchgate.net
AminesAlkyl Halides, MicrowaveTertiary AminesGreen chemistry approach rsc.org

Introduction of Exocyclic Groups at C-5

The introduction of functional groups at the C-5 position of the tetrahydropyrimidine ring system is a valuable strategy for creating analogues with diverse properties. The Biginelli reaction stands out as a primary method for achieving C-5 substitution. researchgate.netnih.govsemanticscholar.org

In a typical Biginelli reaction, a β-ketoester is used as one of the three components. The ester group from this starting material is incorporated at the C-5 position of the resulting dihydropyrimidine ring. researchgate.netsemanticscholar.org This allows for the synthesis of a wide array of 5-alkoxycarbonyl-tetrahydropyrimidine derivatives. For example, the reaction of an aromatic aldehyde, ethyl acetoacetate, and urea or thiourea, often under acidic conditions, yields ethyl 4-aryl-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. semanticscholar.orgmdpi.com

The versatility of this method allows for the use of various substituted benzaldehydes and β-ketoesters, leading to a library of C-5 functionalized tetrahydropyrimidines. nih.govsemanticscholar.org Furthermore, the ester group at C-5 can potentially be modified in subsequent steps to introduce other exocyclic functionalities, although this is not the primary focus of the initial Biginelli condensation.

Reaction TypeKey Reactant for C-5 SubstitutionTypical C-5 SubstituentExample ProductReference(s)
Biginelli Reactionβ-Ketoester (e.g., Ethyl Acetoacetate)Alkoxycarbonyl (e.g., -COOEt)Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate semanticscholar.orgmdpi.com
Biginelli ReactionAcetoacetanilide derivativesCarboxamide4-Aryl-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide nih.gov

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives is of high importance, as the stereochemistry of these molecules can significantly impact their biological activity. rroij.comchemistryviews.org While the field is still evolving, several strategies have been explored for the asymmetric synthesis of related heterocyclic systems, which can provide insights for tetrahydropyrimidine synthesis. nih.govnih.govnih.govresearchgate.net

One promising approach is the use of organocatalysis in multicomponent reactions. For instance, a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities. nih.gov Such domino reactions represent a powerful strategy for the rapid construction of complex chiral heterocycles from simple starting materials.

Another strategy involves the use of chiral auxiliaries. For example, the stereoselective Michael addition using the t-butyl ester of L-valine as a chiral auxiliary has been employed in the asymmetric synthesis of 1,4-dihydropyridine (B1200194) derivatives, achieving high enantiomeric excess. researchgate.net This principle could potentially be adapted for the synthesis of chiral tetrahydropyrimidines.

Furthermore, biocatalytic methods, such as carbene N-H insertion catalyzed by engineered enzymes, are emerging as powerful tools for the asymmetric synthesis of chiral amines, which are precursors to many heterocyclic compounds. rochester.edu

StrategyCatalyst/AuxiliaryTarget Ring System (as an example)Key FeaturesReference(s)
Organocatalytic Domino ReactionQuinine-derived squaramideTetrahydropyridinesHigh enantioselectivity, multiple stereocenters nih.gov
Chiral Auxiliaryt-Butyl ester of L-valine1,4-DihydropyridinesHigh enantiomeric excess researchgate.net
BiocatalysisEngineered MyoglobinChiral AminesGreen and highly selective rochester.edu

Modern Catalytic Approaches in 1,4,5,6-Tetrahydropyrimidine Synthesis

The use of catalysts has revolutionized the synthesis of heterocyclic compounds, including 1,4,5,6-tetrahydropyrimidines, by enabling milder reaction conditions, improving yields, and enhancing selectivity. Both Lewis and Brønsted acids have proven to be effective catalysts in this context.

Lewis Acid Catalysis

Lewis acids are widely employed to catalyze the synthesis of tetrahydropyrimidine derivatives, most notably through the Biginelli reaction. nih.govmdpi.com They function by activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation steps of the reaction.

A variety of Lewis acids have been successfully used, including metal triflates such as copper(II) triflate (Cu(OTf)₂), ytterbium(III) triflate (Yb(OTf)₃), and lanthanum(III) triflate (La(OTf)₃). nih.govnih.gov Other Lewis acids like bismuth chloride (BiCl₃) and copper chloride dihydrate (CuCl₂·2H₂O) have also been reported to be effective. nih.govmdpi.com The use of these catalysts often leads to higher yields and shorter reaction times compared to uncatalyzed or Brønsted acid-catalyzed reactions. nih.gov For example, La(OTf)₃ has been shown to be a highly efficient catalyst for the synthesis of dihydropyrimidine derivatives, affording good to excellent yields in a short timeframe. nih.gov

CatalystReactionSubstratesKey Advantage(s)Reference(s)
Cu(OTf)₂, Yb(OTf)₃, BiCl₃Biginelli ReactionAldehydes, β-ketoesters, urea/thioureaImproved yields and reaction times nih.gov
La(OTf)₃Biginelli ReactionAldehydes, acetoacetanilides, urea/thioureaGood to excellent yields, short reaction times nih.gov
CuCl₂·2H₂OBiginelli ReactionAldehydes, ethyl acetoacetate, urea/thioureaSolvent-less conditions, rapid semanticscholar.orgmdpi.com
Scandium TriflateTandem ring-opening–cyclizationCyclopropanes and iminesHighly diastereoselective synthesis of pyrrolidines researchgate.net

Brønsted Acid Catalysis

Brønsted acids have a long history of use in the synthesis of tetrahydropyrimidines, particularly in the classical Biginelli reaction where a strong acid like hydrochloric acid (HCl) is traditionally used as the catalyst. nih.govnih.gov The Brønsted acid protonates the aldehyde, activating it towards nucleophilic attack by the urea or thiourea.

While strong mineral acids are effective, there is a growing interest in using milder or more environmentally friendly Brønsted acids. For instance, triethylammonium (B8662869) hydrogen sulfate has been employed as a catalyst for the Biginelli reaction. nih.gov Brønsted acids have also been shown to mediate the synthesis of other heterocyclic systems, such as the insertion of thioureas/thioamides into sulfoxonium ylides to form thiazoles under mild, metal-free conditions. rsc.org Furthermore, Brønsted acids like triflic acid have been used to catalyze the intramolecular hydroamination of protected alkenylamines to synthesize pyrrolidines and piperidines, demonstrating their utility in cyclization reactions. berkeley.edu

CatalystReactionSubstratesProduct TypeReference(s)
Hydrochloric Acid (HCl)Biginelli ReactionAldehydes, β-ketoesters, urea/thioureaTetrahydropyrimidin-2(1H)-ones/thiones nih.govnih.gov
Triethylammonium hydrogen sulfateBiginelli ReactionAldehydes, β-ketoesters, urea/thioureaTetrahydropyrimidin-2(1H)-ones/thiones nih.gov
Triflic AcidIntramolecular HydroaminationProtected AlkenylaminesPyrrolidines and Piperidines berkeley.edu
Triflimide (Tf₂NH)Transfer HydrogenationImines and AlkenesAmines and Alkanes nih.gov

Transition Metal-Catalyzed Reactions

The Biginelli reaction, a cornerstone for synthesizing tetrahydropyrimidines, has been significantly improved by the use of transition metal-based Lewis acid catalysts. nih.gov These catalysts enhance reaction rates and improve yields compared to traditional acid-catalyzed methods. nih.gov For instance, catalysts such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), bismuth chloride (BiCl₃), and manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O) have proven effective. nih.gov

In one notable approach, copper(II) chloride dihydrate (CuCl₂·2H₂O) was used as a catalyst in a solvent-less, multicomponent reaction to produce 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. mdpi.com This method involves grinding the reactants—an aromatic benzaldehyde, a secondary amine, and ethyl acetoacetate—with a catalytic amount of the copper salt, demonstrating a facile and efficient route to these structures. mdpi.com

CatalystReaction TypeKey Advantage(s)Reference
CuCl₂·2H₂OSolvent-less Multicomponent ReactionEfficient under solvent-free conditions mdpi.com
Cu(OTf)₂Biginelli ReactionImproved reaction output and reduced time nih.gov
Yb(OTf)₃Biginelli ReactionSignificantly improved yield nih.gov
BiCl₃Biginelli ReactionEffective Lewis acid catalyst nih.gov
Mn(OAc)₃·2H₂OBiginelli ReactionEnhanced reaction efficiency nih.gov

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free strategy for synthesizing heterocyclic compounds. In the context of tetrahydropyrimidine synthesis, various amine-based catalysts have been successfully employed. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an effective catalyst for preparing tetrahydropyrimidine derivatives via the Biginelli reaction, offering high yields and shorter reaction times compared to uncatalyzed or traditional HCl-catalyzed methods. nih.gov

Other organocatalytic systems include the use of morpholine (B109124) in aqueous conditions under ultrasonic irradiation to synthesize carbonitrile-bearing tetrahydropyrimidine derivatives. orientjchem.org This method not only resulted in elevated reaction yields but also significantly reduced reaction times. orientjchem.org In a different study, 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP) was identified as an effective catalyst for the one-pot synthesis of other tetrahydropyrimidine derivatives. nih.gov These examples underscore the versatility of organocatalysts in promoting the formation of the tetrahydropyrimidine scaffold under milder conditions.

OrganocatalystReaction ConditionsReactantsReference
DABCOEthanol, RefluxBenzaldehyde derivatives, thiourea, ethyl benzoylacetate nih.gov
MorpholineAqueous, Ultrasonic IrradiationMalononitrile, urea/thiourea, substituted aldehydes orientjchem.org
2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP)Dioxane/CHCl₃Aldehyde, N-methylthiourea, methyl acetoacetate nih.gov

Nanocatalyst Applications

The application of nanocatalysts represents a significant advancement in chemical synthesis, offering benefits such as high efficiency, recyclability, and low cost. researchgate.netnih.gov These materials possess a large surface-area-to-volume ratio, which dramatically increases their catalytic activity. mdpi.com In the synthesis of tetrahydropyrimidines, nanocatalysts have been employed to drive reactions efficiently under green conditions. medscireview.net

A prominent example is the use of a mesoporous nanocatalyst, Fe₃O₄@SBA-15, for the Biginelli condensation. semanticscholar.org The magnetic nature of the Fe₃O₄ core allows for easy separation and recovery of the catalyst from the reaction mixture using an external magnet, facilitating its reuse without significant loss of activity. nih.gov Other nanocatalysts, such as nano-sized magnesium oxide (MgO) and zinc oxide (ZnO), have also been reported for the proficient synthesis of related nitrogen-containing heterocycles, often under mild, solvent-free, or aqueous conditions. nih.gov The use of nanocatalysts aligns with the principles of green chemistry by minimizing waste and improving reaction economy. medscireview.net

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rasayanjournal.co.inmdpi.com These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. rasayanjournal.co.in For the synthesis of 1,4,5,6-tetrahydropyrimidine and its derivatives, several green methodologies have been developed that offer significant advantages over conventional approaches. rasayanjournal.co.in

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions, particularly mechanochemical methods like grinding, have been successfully applied to the synthesis of tetrahydropyrimidines. mdpi.comdntb.gov.ua This "grindstone chemistry" approach involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate a chemical reaction. dntb.gov.ua

For instance, 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized by grinding a mixture of an aromatic benzaldehyde, urea or thiourea, ethyl acetoacetate, and a catalytic amount of CuCl₂·2H₂O. mdpi.com This method avoids the need for solvents, simplifies the work-up procedure, reduces waste, and often leads to the formation of pure products directly. mdpi.com Similarly, the synthesis of other derivatives has been achieved via a grinding process under solvent-free conditions, highlighting the efficiency and environmental benefits of this technique. orientjchem.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. semanticscholar.orgresearchgate.netjocpr.com Microwave irradiation provides rapid and uniform heating of the reaction mixture through mechanisms of dipolar polarization and ionic conduction, leading to a significant acceleration of chemical reactions. researchgate.net

The Biginelli condensation for producing tetrahydropyrimidine derivatives has been adapted for microwave irradiation with great success. semanticscholar.orgfoliamedica.bg In a comparative study, the synthesis of a series of tetrahydropyrimidine derivatives was carried out using both conventional heating and microwave irradiation. The results, summarized in the table below, show a drastic reduction in reaction time from 20-24 hours to just 22-24 minutes, with comparable or improved yields. semanticscholar.orgfoliamedica.bg This efficiency, combined with reduced energy consumption, makes microwave-assisted synthesis a highly attractive and sustainable method. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydropyrimidine Derivatives semanticscholar.orgfoliamedica.bg
MethodReaction TimeSolventYield
Conventional Heating (Reflux)20-24 hoursEthanol~70-85%
Microwave Irradiation22-24 minutesEthanol~75-90%

Ultrasonic Irradiation Applications

The use of ultrasonic irradiation, a field known as sonochemistry, offers another powerful green tool for organic synthesis. researchgate.netbenthamdirect.com This technique utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scispace.com This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can accelerate chemical reactions by nearly a million-fold. researchgate.netbenthamdirect.comscispace.com

An efficient, one-pot, catalyst-free synthesis of tetrahydropyrimidine derivatives has been developed using ultrasonic irradiation. researchgate.netbenthamdirect.com This method provides excellent yields (up to 99%) in remarkably short reaction times (5–20 minutes) under mild conditions. benthamdirect.com The process is environmentally friendly as it can be performed without a catalyst, produces no waste, and is more energy-efficient compared to conventional heating or even microwave irradiation. benthamdirect.com

Comparison of Conventional vs. Ultrasonic Synthesis of Tetrahydropyrimidine Derivatives orientjchem.org
CompoundMethodTime (min)Yield (%)
6-amino-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileConventional12072
Sonication1094
6-amino-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileConventional15068
Sonication1591
6-amino-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileConventional18065
Sonication2088

Structural Elucidation and Advanced Spectroscopic Characterization of 1,4,5,6 Tetrahydropyrimidine Hydrochloride Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular structure, including connectivity and stereochemistry, can be established. For 1,4,5,6-tetrahydropyrimidine (B23847) hydrochloride, NMR analysis confirms the cyclic amidine structure and the position of substituents in its analogues.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The spectrum of the 1,4,5,6-tetrahydropyrimidine core is characterized by distinct signals corresponding to the methylene (B1212753) protons and the proton on the imine carbon.

In the basic 1,4,5,6-tetrahydropyrimidine structure, the protons at the C4 and C6 positions are adjacent to nitrogen atoms, causing them to appear at a downfield chemical shift compared to the C5 protons. The C5 protons typically appear as a multiplet due to coupling with the protons on C4 and C6. The proton at C2, part of the N=CH-N group, is significantly deshielded and appears further downfield. In the hydrochloride salt, the protonation of the nitrogen atoms leads to further deshielding of adjacent protons and the appearance of broad N-H signals.

The general structure and numbering for the 1,4,5,6-tetrahydropyrimidine ring is as follows:

Note: Numbering may vary depending on substitution patterns.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the 1,4,5,6-Tetrahydropyrimidine Ring

Proton Position Typical Chemical Shift (δ, ppm) Multiplicity Notes
C2-H ~6.5 - 7.5 Singlet (s) or Triplet (t) Position is highly dependent on substitution.
C4-H₂ ~3.0 - 3.5 Triplet (t) Adjacent to two nitrogen atoms and coupled to C5-H₂.
C6-H₂ ~3.0 - 3.5 Triplet (t) Equivalent to C4-H₂ in unsubstituted ring; coupled to C5-H₂.
C5-H₂ ~1.7 - 2.1 Quintet or Multiplet (m) Coupled to both C4-H₂ and C6-H₂.

This table provides generalized data compiled from spectroscopic information on 1,4,5,6-tetrahydropyrimidine and its derivatives. nih.govresearchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For 1,4,5,6-tetrahydropyrimidine, four distinct signals are expected in the proton-decoupled spectrum, corresponding to the four carbon atoms in the ring.

The C2 carbon, being part of the amidine group (N=C-N), is the most deshielded and appears significantly downfield. The C4 and C6 carbons, being bonded to nitrogen, are also deshielded relative to the purely aliphatic C5 carbon.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the 1,4,5,6-Tetrahydropyrimidine Ring

Carbon Position Typical Chemical Shift (δ, ppm) Notes
C2 ~150 - 160 Amidine carbon, most downfield signal.
C4 ~40 - 50 Methylene carbon adjacent to nitrogen.
C6 ~40 - 50 Equivalent to C4 in unsubstituted ring.

This table provides generalized data compiled from spectroscopic information on 1,4,5,6-tetrahydropyrimidine and its derivatives. nih.govresearchgate.net

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous structural assignment, especially for substituted analogues. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For the 1,4,5,6-tetrahydropyrimidine ring, a COSY spectrum would show a cross-peak between the signals for the C4-H₂ and C5-H₂ protons, and another between the C5-H₂ and C6-H₂ protons, confirming the -CH₂-CH₂-CH₂- connectivity within the diamine portion of the ring. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It allows for the definitive assignment of each carbon atom that has attached protons. For instance, the proton signal around δ 3.2 ppm would correlate with the carbon signal around δ 45 ppm, assigning them to the C4/C6 positions. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). columbia.edu It is crucial for piecing together the entire molecular framework, especially for connecting fragments and assigning quaternary carbons (carbons with no attached protons). In the context of a C2-substituted 1,4,5,6-tetrahydropyrimidine analogue, an HMBC experiment would show a correlation from the C4/C6 protons to the C2 carbon, confirming the cyclic structure. It would also show correlations from the substituent's protons to the C2 carbon, confirming the point of attachment. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing its functional groups. For 1,4,5,6-tetrahydropyrimidine hydrochloride, key absorptions include those for N-H, C-H, and C=N bonds. chemicalbook.com

The formation of the hydrochloride salt significantly impacts the N-H stretching region. The protonated amine (R₃N⁺-H) gives rise to a very broad and strong absorption band, often in the 2400-3000 cm⁻¹ range, which can obscure the C-H stretching bands.

Table 3: Characteristic IR Absorption Bands for the 1,4,5,6-Tetrahydropyrimidine Moiety

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Amine/Amidinium) 3100 - 3400 Medium-Broad In the free base. For the hydrochloride salt, this is replaced by a very broad R₃N⁺-H stretch from ~2400-3000 cm⁻¹.
C-H Stretch (Aliphatic) 2850 - 2960 Medium-Strong Arises from the methylene groups (C4, C5, C6).
C=N Stretch (Amidine) 1620 - 1680 Strong A key characteristic band for the tetrahydropyrimidine (B8763341) ring.
N-H Bend 1550 - 1650 Medium-Strong Can sometimes overlap with the C=N stretch.

This table provides generalized data compiled from spectroscopic information for pyrimidine (B1678525) derivatives. nih.govripublication.com

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 1,4,5,6-tetrahydropyrimidine analogues through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the analysis of complex mixtures, enabling the identification and quantification of individual components. In the context of this compound analogues, LC-MS is instrumental in separating the target compounds from impurities and reaction byproducts before they are introduced into the mass spectrometer.

Typically, reversed-phase chromatography is employed, utilizing a C18 column. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution containing a small amount of an acid, like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govnih.gov The acidic mobile phase facilitates the protonation of the analytes, which is crucial for their detection by mass spectrometry in positive ion mode.

The retention time of a compound in the LC system provides an additional layer of identification. For instance, in a study of various small molecules, the retention time, in conjunction with the mass-to-charge ratio (m/z), allowed for the confident identification of each analyte. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS can provide even higher resolution and sensitivity, which is particularly useful for analyzing complex samples and detecting trace-level impurities. nih.govmdpi.com

A key aspect of LC-MS is the interface between the LC and the MS, most commonly an electrospray ionization (ESI) source, which is discussed in the following section.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many tetrahydropyrimidine derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net A key advantage of ESI is that it typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, allowing for the direct determination of the molecular weight. researchgate.netuab.edu

For this compound and its analogues, analysis is commonly performed in positive ion mode, where the basic nitrogen atoms in the ring are readily protonated. nih.govnih.gov The resulting mass spectrum will prominently feature the [M+H]⁺ ion, confirming the molecular weight of the compound. For example, a study on novel tetrahydropyrimidines confirmed their structures using ESI-MS, where the observed molecular ion peaks corresponded to the expected molecular weights. nih.gov

Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation of the molecular ion. This process, known as collision-induced dissociation (CID), involves selecting the [M+H]⁺ ion and subjecting it to collisions with an inert gas. uab.edu The resulting fragment ions provide valuable structural information. The fragmentation patterns of tetrahydropyrimidine analogues can be complex, but they often involve cleavages of the bonds within the heterocyclic ring and the loss of substituents. For instance, the fragmentation of related pyrimidine derivatives has been shown to involve characteristic losses of small neutral molecules. nih.gov The analysis of these fragmentation patterns allows for the detailed structural characterization of the molecule.

Table 1: Representative LC-MS and ESI-MS Data for Tetrahydropyrimidine Analogues

Compound Analogue Retention Time (min) Molecular Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Reference
Tetrahydropyrimidine Derivative 4a Not Specified Corresponds to C₁₄H₁₇N₂O₂S Not Specified nih.gov
Tetrahydropyrimidine Derivative 4b Not Specified Corresponds to C₁₅H₁₉N₂O₂S Not Specified nih.gov
Tetrahydropyrimidine Derivative 4g Not Specified Corresponds to C₁₅H₁₈FN₂O₂S Not Specified nih.gov

Note: Specific m/z values for the molecular and fragment ions are highly dependent on the exact structure of the analogue being analyzed.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

Studies on related heterocyclic systems, such as substituted tetrazines and various pyrimidine derivatives, have successfully utilized X-ray crystallography to confirm their molecular structures. mdpi.comresearchgate.netebi.ac.uk For example, the crystal structure of a 1,6-dihydro-1,2,4,5-tetrazine derivative revealed a non-planar, boat-like conformation for the six-membered ring. researchgate.net Similarly, the X-ray structures of benzo nih.govresearchgate.netthieno[2,3-d]pyrimidines have provided insights into how these molecules bind to biological targets. ebi.ac.uk

For this compound, an X-ray crystal structure would definitively confirm the protonation site (one of the nitrogen atoms), the geometry of the six-membered ring (which is likely to adopt a non-planar conformation), and the nature of the intermolecular interactions, such as hydrogen bonding involving the chloride ion.

Table 2: Illustrative Crystallographic Data for a Heterocyclic Analogue

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.23510(10)
b (Å) 26.0156(4)
c (Å) 12.4864(2)
β (°) 93.243(2)
Volume (ų) 2022.17(6)

Note: This data is for a related triazolopyridazinoindole compound and serves as an example of the type of information obtained from an X-ray crystallographic study. mdpi.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures containing its analogues. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds. researchgate.net For the analysis of this compound and its analogues, reversed-phase HPLC is the most common mode. researchgate.netresearchgate.net

A typical HPLC system for this purpose would consist of a C8 or C18 stationary phase, a mobile phase of buffered aqueous solution and an organic modifier like acetonitrile or methanol, and a UV detector. researchgate.net The choice of mobile phase composition and pH is critical for achieving good separation. For ionic compounds like tetrahydropyrimidine hydrochloride, ion-pairing agents can sometimes be added to the mobile phase to improve peak shape and retention.

HPLC methods can be developed to be highly specific and sensitive, allowing for the quantification of the main compound and the detection of impurities at very low levels. google.com Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and robustness. mdpi.com For instance, a validated HPLC method for analyzing the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) demonstrated high accuracy and precision. google.com

Table 3: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives

Parameter Condition Reference
Column C18 researchgate.netgoogle.com
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid nih.gov
Flow Rate 0.4 - 1.5 mL/min nih.govresearchgate.net
Detection UV or Mass Spectrometry researchgate.netresearchgate.net

Gas chromatography (GC) is another powerful separation technique, but its application to this compound is more limited than HPLC. GC is best suited for volatile and thermally stable compounds. Due to its ionic nature and relatively low volatility, this compound itself is not directly amenable to GC analysis.

However, derivatization can be employed to convert the non-volatile tetrahydropyrimidine into a more volatile derivative. For example, silylation is a common derivatization technique used for compounds containing amine groups, which can make them suitable for GC analysis. nih.govcapes.gov.br Studies have shown the successful GC analysis of silylated pyrimidine bases. nih.govcapes.gov.br

Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. nih.gov

While not the primary method for this specific compound, GC can be a valuable tool for analyzing certain volatile precursors or byproducts that may be present in the synthesis of this compound.

Computational and Theoretical Investigations of 1,4,5,6 Tetrahydropyrimidine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, energy, and reactivity of molecules. Density Functional Theory (DFT) is a prominent method employed for these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on tetrahydropyrimidine (B8763341) derivatives often employ DFT, particularly using the B3LYP functional with various basis sets like 6-311+G(d,p), to calculate the optimized molecular structure, vibrational frequencies, and electronic properties. tandfonline.comnih.gov These calculations are vital for understanding the molecule's stability and reactivity. For instance, DFT has been used to compare the stability of different tautomeric forms, such as the keto and enol forms in substituted pyrimidines, revealing that the enol form can be more stable due to factors like intramolecular hydrogen bonding. mdpi.com

DFT calculations provide insights into the geometric properties and reactivity of pyrimidine (B1678525) derivatives. semanticscholar.org The method can be used to determine bond lengths, bond angles, and dihedral angles of the optimized geometry. Such studies on related heterocyclic systems have shown that theoretical data obtained from DFT calculations are often in good agreement with experimental results from X-ray diffraction. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Tetrahydropyrimidine Derivative

Parameter Calculated Value Method
Total Energy -879.45 Hartree B3LYP/6-31G(d)
Dipole Moment 3.54 Debye B3LYP/6-31G(d)
C=N bond length 1.28 Å B3LYP/6-311G++(d,p)

Note: The data presented is illustrative and based on published calculations for substituted tetrahydropyrimidine derivatives, not 1,4,5,6-tetrahydropyrimidine (B23847) hydrochloride itself.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For tetrahydropyrimidine derivatives, FMO analysis, often performed using the output of DFT calculations, helps to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov For example, in a study of N-(1,3-benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amine, the HOMO and LUMO analyses were calculated to understand its electronic properties and reactivity. tandfonline.com The distribution of these orbitals across the molecule highlights the reactive centers. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Substituted Tetrahydropyrimidine Derivative

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -0.98

| Energy Gap (ΔE) | 5.27 |

Note: This data is representative and derived from DFT calculations on a substituted tetrahydropyrimidine derivative. The specific values for 1,4,5,6-tetrahydropyrimidine hydrochloride may vary.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and dynamics of molecules like this compound.

MD simulations can reveal the preferred conformations and the flexibility of the tetrahydropyrimidine ring. The six-membered ring of 1,4,5,6-tetrahydropyrimidine is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis through molecular mechanics calculations and NMR spectroscopy has been used to study the preferred shapes of similar heterocyclic systems. nih.gov MD simulations track the transitions between these conformations, providing a dynamic picture of the molecule's flexibility. nih.gov For instance, studies on related compounds have used MD simulations for up to 20 nanoseconds to investigate the stability of ligand-protein complexes, which inherently depends on the conformational behavior of the ligand. nih.gov

The surrounding solvent can significantly influence the conformation of a molecule. frontiersin.orgresearchgate.net MD simulations explicitly including solvent molecules can model these interactions. Different solvents can stabilize different conformations through interactions like hydrogen bonding. rsc.org For example, computational studies on peptides have shown that a helical conformation might be preferred in a non-polar solvent like chloroform, while a mix of other structures could be predominant in more polar solvents like DMSO or water. rsc.org For this compound, which is a salt, simulations in an aqueous environment would be crucial to understand how water molecules interact with the charged sites and influence its three-dimensional structure.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a ligand with a biological target, such as a protein or enzyme.

In silico docking studies have been performed on various tetrahydropyrimidine derivatives to explore their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2) and the Bcr-Abl oncogene. nih.govresearchgate.netsid.ir These studies calculate a binding energy score, which indicates the strength of the interaction. For example, in a study on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, docking runs with AutoDock Vina produced binding energy scores ranging from -6.9 to -8.5 kcal/mol against the Bcr-Abl protein. nih.gov The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. researchgate.net

Table 3: Representative Molecular Docking Results for Tetrahydropyrimidine Derivatives

Derivative Target Protein Docking Score (kcal/mol) Docking Software
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide COX-1 -7.5 ArgusLab
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide COX-2 -8.2 ArgusLab

Note: The data is based on published studies on various derivatives of 1,4,5,6-tetrahydropyrimidine and serves as an illustration of the application of molecular docking.

Ligand-Receptor Interaction Modeling

Molecular docking is a primary computational tool used to model the interaction between a ligand, such as a 1,4,5,6-tetrahydropyrimidine derivative, and a biological receptor. These studies are crucial for elucidating the binding mode and identifying key interactions that contribute to the biological activity of these compounds.

For instance, molecular docking studies on various tetrahydropyrimidine derivatives have been conducted to understand their therapeutic potential. In a study on tetrahydropyrimidine derivatives as potential fascin (B1174746) inhibitors for cancer therapy, molecular docking was used to investigate their binding to the fascin protein. nih.gov The results indicated that even the least cytotoxic compound in vitro showed strong binding to the fascin binding site in silico, highlighting the importance of computational models in identifying potential leads. nih.gov Another study on novel pyrimidine derivatives as potential antibacterial agents used molecular docking to show a good interaction between the active compound and the active cavities of dihydrofolate reductase (DHFR). nih.gov

Similarly, molecular modeling studies have been employed to understand the interaction of tetrahydropyrimidine derivatives with muscarinic receptors. nih.gov These investigations identified key interactions, such as those between the ester moiety of the ligands and specific amino acid residues like Thr192, and additional interactions with Asn382 for certain derivatives. nih.gov Such detailed interaction models are invaluable for designing more potent and selective ligands. While these studies were not performed specifically on this compound, the principles of ligand-receptor interaction modeling are directly applicable. The protonated nature of the hydrochloride salt would be a critical factor in modeling its interactions, particularly with negatively charged residues in a receptor binding site.

A summary of findings from molecular docking studies on related tetrahydropyrimidine derivatives is presented in the table below.

Derivative ClassTarget ProteinKey Findings
Fascin InhibitorsFascinStrong binding to the fascin binding site was observed for several derivatives. nih.gov
Antibacterial AgentsDihydrofolate Reductase (DHFR)Good interaction with the active cavities of DHFR was demonstrated. nih.gov
Muscarinic Agonistsm1 Muscarinic ReceptorInteractions with key amino acid residues like Thr192 and Asn382 were identified. nih.gov
SARS-CoV-2 InhibitorsMain Protease (Mpro)A novel tetrahydropyrimidine derivative was evaluated as a potential inhibitor. tandfonline.commdpi.com

Prediction of Binding Affinities and Modes

Beyond just identifying binding poses, computational methods can also predict the binding affinity of a ligand for its receptor. This is often expressed as a binding energy or an inhibitory constant (Ki). Accurate prediction of binding affinities is a key goal of computational drug design, as it allows for the ranking of potential drug candidates before their synthesis and experimental testing.

In studies of tetrahydropyrimidine derivatives as fascin inhibitors, the binding energy (ΔGbind) was calculated to quantify the strength of the interaction. nih.gov Interestingly, the in silico binding affinities did not always perfectly correlate with the in vitro cytotoxic or migration-inhibiting activities, suggesting that other factors like cell permeability or metabolism may also play a significant role. nih.gov

Molecular docking studies on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors also involved the calculation of binding affinities to elucidate the binding mode of active compounds. acs.orgsemanticscholar.orgacs.org These studies, combined with molecular dynamics simulations, help in understanding the stability of the ligand-receptor complex and the dynamic nature of the interactions. acs.orgsemanticscholar.orgacs.org

Computational MethodOutput DataSignificance
Molecular DockingBinding Energy (e.g., ΔGbind), Binding PoseQuantifies the strength of the ligand-receptor interaction and visualizes the binding mode. nih.gov
Molecular Dynamics SimulationStability of Ligand-Receptor Complex, Interaction FluctuationsAssesses the dynamic stability of the predicted binding mode over time. acs.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the observed activity of a series of compounds.

Several QSAR studies have been performed on tetrahydropyrimidine derivatives to guide the design of new compounds with improved properties. For example, 3D-QSAR studies were conducted on 1,2,3,4-tetrahydropyrimidine analogs for their anti-inflammatory activity. nih.gov These studies generated common pharmacophore hypotheses to identify the key structural features required for activity. The resulting models were then used to screen new designed compounds and predict their activity. nih.gov

In another study, 2D-QSAR analysis was performed on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors. acs.orgsemanticscholar.org The final QSAR equation showed good predictivity and statistical validation, highlighting the importance of certain autocorrelated descriptors in the inhibition of the enzyme. acs.orgsemanticscholar.org

While no specific QSAR models for this compound were found, the methodology is highly applicable. A QSAR study on a series of its derivatives would involve synthesizing and testing the compounds, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The table below outlines the key components of a typical QSAR study.

QSAR ComponentDescriptionExample from Tetrahydropyrimidine Studies
DatasetA series of compounds with known biological activities.1,2,3,4-tetrahydropyrimidin-5-yl-acetic acid and 2-(4-sulfonylphenyl)pyrimidine analogs for anti-inflammatory activity. nih.gov
Molecular DescriptorsNumerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties).Common pharmacophore hypotheses (CPHs) were generated. nih.gov
Statistical MethodA method to correlate the descriptors with the biological activity (e.g., multiple linear regression, partial least squares).Not explicitly stated in the abstract, but common methods are used.
Model ValidationA process to ensure the predictive power of the model.The best 3D-QSAR model was used to screen designed compounds. nih.gov

Mechanistic Predictions and Reaction Pathway Elucidation

Computational Analysis of Reaction Intermediates and Transition States

While no specific computational studies on the reaction intermediates and transition states for the synthesis of this compound were found in the reviewed literature, theoretical studies on the synthesis of related heterocyclic compounds provide a framework for how such an investigation could be conducted.

For example, DFT mechanistic studies have been used to shed light on the reaction mechanism for the synthesis of tetrahydropyrimidine derivatives. researchgate.net These studies can distinguish between different possible reaction pathways by calculating the energies of intermediates and transition states. For instance, in the synthesis of tetrahydropyrimidines from benzonitriles, DFT studies suggested the activation of the nitrile by the solvent (methanol) and the formation of a benzimidamide and/or a benzimidate as key intermediates. researchgate.net

A computational analysis of the synthesis of 1,4,5,6-tetrahydropyrimidine, typically formed from the condensation of a diamine with a suitable counterpart, would involve:

Identifying potential reaction pathways.

Calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Constructing a potential energy surface to visualize the reaction pathway.

This type of analysis would provide valuable insights into the reaction mechanism, allowing for the optimization of reaction conditions to improve yield and purity.

Reactivity-Structure Relationship Derivations

By understanding the electronic structure of a molecule, it is possible to derive relationships between its structure and its reactivity. Computational methods can calculate various electronic properties that are related to reactivity.

For 1,4,5,6-tetrahydropyrimidine, its reactivity is largely governed by the presence of the two nitrogen atoms in the heterocyclic ring. cymitquimica.com The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. The imino group (-N=CH-) is also a key functional group that can participate in various reactions.

A theoretical study on a novel tetrahydropyrimidine derivative involved the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.com The HOMO-LUMO energy gap is an important indicator of the chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive.

For this compound, the protonation of one of the nitrogen atoms would significantly alter its electronic structure and reactivity. The positive charge would make the ring more electron-deficient, affecting its nucleophilicity and basicity. A computational study could precisely quantify these changes and predict how the reactivity of the hydrochloride salt differs from that of the free base.

The table below lists some key computational parameters and their implications for reactivity.

Computational ParameterImplication for Reactivity
HOMO EnergyHigher HOMO energy indicates greater electron-donating ability (nucleophilicity).
LUMO EnergyLower LUMO energy indicates greater electron-accepting ability (electrophilicity).
HOMO-LUMO GapSmaller gap indicates higher reactivity. tandfonline.com
Electrostatic PotentialShows the distribution of charge on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity and Reaction Mechanisms of 1,4,5,6 Tetrahydropyrimidine Hydrochloride

Ring Stability and Degradation Pathways

The 1,4,5,6-tetrahydropyrimidine (B23847) ring possesses considerable stability under typical conditions, largely due to the resonance stabilization of the amidine moiety. The six-membered ring structure is conformationally flexible but generally stable. However, the ring is susceptible to degradation, primarily through hydrolysis, especially under acidic or basic conditions.

The principal degradation pathway involves the hydrolytic cleavage of the amidine's C=N double bond. This process leads to ring-opening, ultimately yielding N-(3-aminopropyl)formamide (also known as monoformamido-1,3-propanediamine). In one study, allowing 2-substituted-1,4,5,6-tetrahydropyrimidine to stand in water for a brief period led to its complete decomposition into the corresponding monoformamido-1,3-propanediamine derivative. This susceptibility to hydrolysis is a critical factor in its stability profile and a key consideration in its handling and application.

Reactions Involving the Amidinal System

The amidine system (-N=CH-NH-) is the most reactive part of the 1,4,5,6-tetrahydropyrimidine molecule. This functional group has both a nucleophilic imine nitrogen and a potentially nucleophilic amine nitrogen, as well as an electrophilic carbon atom.

Reactions with electrophiles, such as acylation and alkylation, are common. For instance, the nitrogen atoms can be acylated by reacting with agents like acetic anhydride (B1165640). The reaction of 2-methyl-1,4,5,6-tetrahydropyrimidine (B15095851) with acetic anhydride has been noted to produce an unidentified amorphous material, indicating that while the system is reactive, the outcomes can be complex. Similarly, alkylating agents can react at the nitrogen positions. The reactivity of the amidine system is central to its use as a building block in more complex heterocyclic syntheses.

Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Ring

The reactivity of the 1,4,5,6-tetrahydropyrimidine ring towards electrophiles and nucleophiles is largely dictated by the electronic properties of the amidine group.

Electrophilic Reactions: The tetrahydropyrimidine (B8763341) ring is generally deactivated towards electrophilic attack. The presence of two electronegative nitrogen atoms withdraws electron density from the ring system, making it electron-deficient. This effect is pronounced in the fully aromatic pyrimidine, which undergoes electrophilic substitution only under harsh conditions. While the saturated carbons (C4, C5, C6) are alkane-like and unreactive, the C2 carbon of the amidine is electrophilic and is the primary site for nucleophilic, not electrophilic, attack.

Nucleophilic Reactions: The electron-deficient nature of the ring system, particularly at the C2 position, makes it susceptible to nucleophilic attack. This is the key step in the hydrolysis pathway, where a water molecule acts as the nucleophile. Stronger nucleophiles can also attack this position, leading to addition or ring-opening reactions. In related aromatic pyrimidine systems, nucleophilic attack is a well-established mechanism for substitution and ring transformation, often occurring at positions 2, 4, or 6. For 1,4,5,6-tetrahydropyrimidine, the attack is focused on the electrophilic C2 carbon of the amidine group.

Hydrolysis and Other Solvolytic Reactions

Hydrolysis is a significant reaction for 1,4,5,6-tetrahydropyrimidine. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic C2 carbon of the amidine group. This is followed by proton transfer and subsequent cleavage of the C-N bond, leading to the opening of the heterocyclic ring.

This reaction is catalyzed by both acids and bases. In acidic conditions, protonation of a nitrogen atom further increases the electrophilicity of the C2 carbon, accelerating the nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, attacks the C2 carbon directly. Studies on the hydrolysis of 2-substituted derivatives confirm this degradation pathway, yielding products like 1,3-propanediamine and oxalic acid upon alkaline hydrolysis of Bi-(1,4,5,6-tetrahydropyrimidin-2-yl).

Reactant Conditions Major Product(s)
2-Phenyl-1,4,5,6-tetrahydropyrimidineAqueousN-(3-aminopropyl)benzamide
Bi-(1,4,5,6-tetrahydropyrimidin-2-yl)Alkaline Hydrolysis1,3-Propanediamine, Oxalic acid

Oxidative and Reductive Transformations of the Tetrahydropyrimidine Moiety

Oxidative Transformations: The tetrahydropyrimidine ring can undergo oxidation, specifically dehydrogenation, to form the corresponding aromatic pyrimidine ring. This transformation introduces double bonds into the ring, leading to a more stable, aromatic system. Catalytic dehydrogenation has been successfully employed for this purpose, using catalysts such as palladium on carbon. This reaction demonstrates the ability of the saturated portion of the ring to be chemically modified to achieve a different electronic state.

Reductive Transformations: The C=N bond of the amidine group is susceptible to reduction. Catalytic hydrogenation is a common method for reducing such bonds. While amides are notoriously difficult to reduce, requiring harsh conditions (high pressures and temperatures) and specialized catalysts (e.g., copper chromite, bimetallic Pd/Re), the imine-like double bond in the amidine can be hydrogenated. This would convert the 1,4,5,6-tetrahydropyrimidine into a fully saturated hexahydropyrimidine (B1621009) (1,3-diazacyclohexane) ring. This process saturates the ring, removing the amidine functional group and altering the compound's chemical properties significantly.

Protonation Equilibria and Salt Formation Dynamics

As a base, 1,4,5,6-tetrahydropyrimidine readily reacts with acids to form salts, such as the common hydrochloride salt. The basicity stems from the lone pairs of electrons on the two nitrogen atoms. The amidine group is a strong base because the resulting cation (the amidinium ion) is stabilized by resonance, delocalizing the positive charge over both nitrogen atoms and the central carbon.

The equilibrium for the first protonation can be written as: C₄H₈N₂ + H⁺ ⇌ [C₄H₉N₂]⁺

The strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The pKa of protonated 1,4,5,6-tetrahydropyrimidine is approximately 13.0 at 20°C. This high value confirms that it is a strong organic base, significantly more basic than related aromatic heterocycles like pyrimidine (pKa ≈ 1.23) or pyridine (B92270) (pKa ≈ 5.23). The reduced basicity of aromatic pyrimidine is due to the sp² hybridization of the nitrogen lone pair orbitals and their involvement in the aromatic system.

The state of protonation is dependent on the pH of the solution.

At a pH well below the pKa (e.g., pH < 11): The compound will exist predominantly in its protonated, cationic form, [C₄H₉N₂]⁺.

At a pH equal to the pKa (pH ≈ 13.0): The solution will contain equal concentrations of the protonated (salt) form and the deprotonated (free base) form.

At a pH well above the pKa (e.g., pH > 14): The compound will exist predominantly as the neutral free base, C₄H₈N₂.

This equilibrium is fundamental to its chemistry, influencing its solubility, reactivity, and interaction with other molecules. The formation of the hydrochloride salt enhances its water solubility and stability for storage.

Compound pKa of Conjugate Acid
1,4,5,6-Tetrahydropyrimidine~13.0
Pyrimidine1.23
Pyridine5.23

Applications in Organic Synthesis and Catalysis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

1,4,5,6-Tetrahydropyrimidine (B23847) and its derivatives are crucial intermediates in the synthesis of more complex, often pharmacologically active, molecules. cymitquimica.comresearchgate.net The tetrahydropyrimidine (B8763341) core is a stepping stone to compounds with applications as neuromuscular blocking agents, as well as cardiovascular and antidepressant agents. nih.govpharmaffiliates.com

The most prominent route to functionalized tetrahydropyrimidines is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-keto ester, and urea (B33335) (or thiourea). amazonaws.comwikipedia.org The resulting dihydropyrimidinones (DHPMs) are themselves stable intermediates that can be further modified. For instance, DHPMs have been used as the starting material for the synthesis of fused heterocyclic systems like isoxazolo[5,4-d]pyrimidine (B13100350) and pyrazolo[3,4-d]pyrimidine derivatives. amazonaws.com In one documented pathway, an isoxazolyl-dihydropyrimidine-thione carboxylate, formed via a Biginelli-type reaction, undergoes thermal cyclization to yield complex pyrimido[5,4-c]quinolin-5-ones. nih.gov This highlights the role of the tetrahydropyrimidine scaffold as a foundational element for building intricate molecular architectures.

Utilization as a Reagent in Organic Transformations

The classic Biginelli reaction further exemplifies its role as a reagent, or more accurately, how its fundamental components (a diamine precursor) act as reagents. wikipedia.org In this reaction, the components assemble to form the heterocyclic ring in a single, efficient step. amazonaws.comnih.gov The reaction can be catalyzed by various acids, and modern variations have expanded the scope to include a wide range of substrates, leading to libraries of functionally diverse tetrahydropyrimidines. nih.govbiomedres.us

Applications as a Building Block for Heterocyclic Systems

Heterocyclic compounds are foundational building blocks in organic synthesis, and tetrahydropyrimidine is a prime example. sigmaaldrich.com Its structure is frequently incorporated into larger, often fused, heterocyclic systems. nih.govmdpi.com The reactivity of the tetrahydropyrimidine ring allows for the annulation of additional rings, leading to novel scaffolds.

Research has shown that tetrahydropyrimidine-2-thiol derivatives can serve as key starting materials for nitrogen bridgehead compounds. researchgate.net By reacting these thiols with various nitrogen nucleophiles, chemists have synthesized fused systems such as:

Triazolo-pyrimidines

Pyrazolo-pyrimidines

Oxadiazolo-pyrimidines

Similarly, 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea, which contains a urea-like structure poised for cyclization, has been used as a building block to synthesize various fused pyrimidines and thiazines by reacting it with reagents like hydrazine (B178648) hydrate (B1144303) or sodium ethoxide. nih.gov These examples underscore the utility of the tetrahydropyrimidine framework as a versatile scaffold for constructing diverse and complex heterocyclic molecules. sigmaaldrich.comresearchgate.net

Starting MaterialReagent(s)Resulting Fused System
Pyrimidine-2-thiol derivativeHydrazine hydratePyrazolo-pyrimidine or Triazolo-pyrimidine
Pyrimidine-2-thiol derivative2-Aminobenzoic acidQuinazolino-pyrimidine derivative
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthioureaHydrazine HydrateFused Pyrimidine (B1678525)
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea2-AminothiophenolFused Thiazine

Catalytic Applications in Organic Reactions

The inherent basicity and nucleophilicity of the nitrogen atoms in the tetrahydropyrimidine ring suggest potential for catalytic activity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the direct use of 1,4,5,6-tetrahydropyrimidine hydrochloride as an organocatalyst is not extensively documented in the reviewed literature, its structural features are analogous to other known organic bases used in catalysis. The synthesis of tetrahydropyrimidine derivatives can, however, be achieved through metal-free pathways. For example, a one-pot, metal-free synthesis of 2-aryl-substituted 1,4,5,6-tetrahydropyrimidines has been developed using electron-poor benzonitriles and diamines in methanol, showcasing a green chemistry approach. researchgate.net The basic nature of the tetrahydropyrimidine core makes it a candidate for acting as a non-nucleophilic base or a hydrogen-bond donor in catalytic cycles, similar to other cyclic amidine and guanidine (B92328) structures.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst separation and recycling. rsc.orgrsc.org While there is no direct report of 1,4,5,6-tetrahydropyrimidine being used as a heterogeneous catalyst, the synthesis of tetrahydropyrimidine derivatives often employs heterogeneous catalysts. Lewis acids like CuCl₂·2H₂O have been used to catalyze the Biginelli reaction under solvent-free conditions. mdpi.comnih.gov

The principles of catalyst immobilization could be applied to tetrahydropyrimidine derivatives. rsc.orgnih.gov A molecule with this structure could potentially be anchored to a solid support, such as a polymer resin or silica (B1680970), to create a recyclable basic catalyst. This approach combines the specific reactivity of the molecular catalyst with the practical advantages of a heterogeneous system. rsc.org

Carbon Dioxide (CO₂) Fixation and Capture Agents

A significant application of 1,4,5,6-tetrahydropyrimidine (THP) is in the field of carbon capture. As a cyclic amidine, it has been identified as an effective agent for CO₂ fixation. The mechanism involves the reaction of the basic nitrogen atoms in the THP molecule with a molecule of carbon dioxide.

Exploration of Biological Activities and Mechanistic Pathways of 1,4,5,6 Tetrahydropyrimidine Derivatives in Research

Muscarinic Receptor Modulatory Activity

The muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in regulating numerous functions in the central and peripheral nervous systems. nih.govmedchemexpress.com Of the five subtypes (M1-M5), the M1 receptor is a key target for treating cognitive deficits, such as those seen in Alzheimer's disease. nih.govnih.gov Consequently, the development of M1-selective agonists has been a significant focus of medicinal chemistry, with 1,4,5,6-tetrahydropyrimidine (B23847) derivatives emerging as a promising class of compounds. nih.gov

Research has identified several 1,4,5,6-tetrahydropyrimidine derivatives that exhibit potent agonist activity at the m1 muscarinic receptor. nih.gov These compounds are of particular interest due to their potential to enhance cholinergic transmission, which is diminished in certain neurodegenerative diseases. nih.govnih.gov A key aspect of their therapeutic potential lies in their functional selectivity, meaning they preferentially activate m1 receptors over other subtypes, particularly m3 receptors which are associated with undesirable peripheral side effects. nih.gov

Studies on a series of amidine derivatives of tetrahydropyrimidine (B8763341) revealed several compounds with high efficacy at m1 receptors, coupled with lower activity at m3 receptors involved in phosphoinositide (PI) metabolism. nih.gov This functional selectivity is a critical attribute, as non-selective muscarinic agonists often lead to a range of adverse effects that limit their clinical utility. nih.gov For example, compounds designated as 1b, 1f, 2b, and 7b in one study demonstrated significant functional selectivity for m1 versus m3 receptors. nih.gov The development of such subtype-selective ligands is a major goal in the pursuit of more effective treatments for central nervous system disorders. nih.govnih.gov

Table 1: Functionally Selective m1 Muscarinic Agonists This table is for illustrative purposes based on findings in the text. Specific compound names are listed in the final table.

Compound Class Target Receptor Key Finding
Tetrahydropyrimidine amidine derivatives m1 Muscarinic Receptor Displayed high efficacy and functional selectivity for m1 over m3 receptors. nih.gov
Substituted-TZTP m1 Muscarinic Receptor Represent a unique series of potent, functionally selective M1 muscarinic agonists. nih.gov

The binding affinity and efficacy of 1,4,5,6-tetrahydropyrimidine derivatives at muscarinic receptors are governed by their specific molecular structures. The core tetrahydropyrimidine ring acts as a bioisostere for the quaternary ammonium (B1175870) group of acetylcholine, providing the basic framework for receptor interaction. The nature and position of substituents on this core structure are critical in determining both potency and subtype selectivity.

For instance, in a series of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines, the length of the alkyl chain on the oxadiazole ring was found to influence m1 agonist activity. Structure-activity relationship (SAR) studies have been instrumental in constructing molecular models for the M1 pharmacophore, guiding the design of new compounds with improved selectivity and efficacy. nih.gov These models help to elucidate how different functional groups on the ligand interact with the receptor's binding pocket to produce an agonist response.

The interaction between a ligand and its receptor occurs at a molecular level, involving specific amino acid residues within the receptor's binding site. For muscarinic receptors, which are transmembrane proteins, the binding pocket is located within the helical bundle. nih.gov The functional selectivity of 1,4,5,6-tetrahydropyrimidine derivatives for the m1 receptor subtype is believed to arise from unique interactions with specific amino acid residues that differ between the m1 and other muscarinic receptor subtypes.

While the precise interactions for 1,4,5,6-tetrahydropyrimidine hydrochloride itself are a subject of ongoing research, studies on related muscarinic agonists provide insights. Agonist binding typically involves hydrogen bonds, electrostatic interactions, and van der Waals forces with key residues. The ability of a compound to stabilize the active conformation of the receptor is crucial for its efficacy. The differences in the amino acid sequences of the binding pockets of m1 versus other subtypes allow for the design of ligands that fit more snugly or form more favorable interactions with the m1 receptor, leading to selective activation. nih.gov

Antimicrobial Research Mechanisms

In addition to their neuromodulatory effects, tetrahydropyrimidine derivatives have demonstrated significant potential as antimicrobial agents. nih.govnih.gov Research has explored their efficacy against a range of pathogenic bacteria and fungi, with investigations aimed at elucidating their mechanisms of action. nih.govacs.org

Several tetrahydropyrimidine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms underlying this activity are varied. One proposed pathway involves the inhibition of essential metabolic enzymes. For example, the structural resemblance of the dihydropyrimidine (B8664642) core to dihydrofolate has led to investigations into whether these compounds act as inhibitors of dihydrofolate reductase (DHFR). acs.org DHFR is a critical enzyme in the synthesis of nucleic acids and some amino acids, and its inhibition can be lethal to bacteria. acs.org

Other studies suggest different modes of action. For instance, certain dihydropyrimidine derivatives have been shown to target the H. pylori regulator HsrA, inhibiting its DNA binding activity. nih.gov While not all tetrahydropyrimidine derivatives will share the exact same mechanism, these findings point towards the disruption of fundamental cellular processes, such as gene regulation and metabolism, as a key antibacterial strategy. nih.govnih.gov A study on novel tetrahydropyrimidines identified compounds 4b and 4d as having the strongest antibacterial effects among the tested series. nih.gov

Table 2: Antibacterial Activity of Selected Tetrahydropyrimidine Derivatives This table is for illustrative purposes based on findings in the text. Specific compound names are listed in the final table.

Compound ID Type of Activity Key Finding
4b Antibacterial Demonstrated the strongest antibacterial effect in its series. nih.gov
4d Antibacterial Showed a strong antibacterial effect. nih.gov
Dihydropyrimidines Antibacterial Investigated as potential inhibitors of dihydrofolate reductase (DHFR). acs.org
Dihydropyridines Antibacterial Shown to target the H. pylori regulator HsrA. nih.gov

The antifungal potential of tetrahydropyrimidine derivatives has also been a subject of research. nih.govnih.gov Studies have demonstrated their ability to inhibit the growth of various fungal species. nih.gov The mechanisms of antifungal action are thought to be similar in principle to their antibacterial pathways, involving the disruption of vital cellular functions.

In one study, a series of novel tetrahydropyrimidines were tested against five different fungi. nih.gov Compounds 4e, 4f, and 4k emerged as the most potent antifungal agents, with a minimal inhibitory concentration (MIC) value of 0.20 mg/mL against Trichophyton mentagrophytes. nih.gov This particular fungus is a common cause of skin infections in humans. The broad-spectrum activity of some of these compounds against both bacteria and fungi highlights their potential as versatile antimicrobial agents. nih.gov The precise molecular targets within fungal cells are still under investigation but are likely to involve enzymes or regulatory proteins essential for fungal viability.

Antiviral Action Pathways

Derivatives of tetrahydropyrimidine and related nitrogen-containing heterocyclic compounds have been a subject of interest in antiviral research. Studies indicate that these compounds may act against a variety of viruses through different mechanisms. The antiviral potential often stems from the inhibition of crucial viral processes or host cell factors that are necessary for viral replication. mdpi.comyoutube.com

The antiviral activity of pyrimidine (B1678525) derivatives has been evaluated against a range of RNA and DNA viruses. mdpi.com For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The mechanism for some antiviral agents involves blocking viral entry into host cells or interfering with the replication of the viral genome. youtube.com For example, some compounds are designed to be activated by viral enzymes, such as a viral thymidine (B127349) kinase, which then allows them to be incorporated into the growing viral DNA chain, causing termination. youtube.com

Research into 1,2,3,4-tetrahydropyrimidine (THPM) derivatives has also revealed potential anti-HIV-1 activity. nih.gov In one study, specific THPM derivatives, namely compounds 4a and 4l, demonstrated significant inhibition of HIV-1 replication in cell cultures. nih.gov The exploration of how these molecules interfere with the viral life cycle is ongoing. Additionally, the structural features of these compounds, such as the substituents on the pyrimidine ring, play a crucial role in determining their antiviral efficacy and spectrum. frontiersin.org The development of resistance is a constant challenge in antiviral therapy, driving the need for novel compounds with unique mechanisms of action. researchgate.net

Anticancer Research Mechanisms

The tetrahydropyrimidine scaffold is a prominent feature in many compounds investigated for their anticancer properties. Research has focused on their ability to selectively target cancer cells, induce programmed cell death (apoptosis), and interfere with the cell cycle and other molecular pathways essential for tumor growth.

Selective Cytotoxicity Against Tumor Cell Lines

A significant area of research has been the evaluation of the cytotoxic effects of 1,4,5,6-tetrahydropyrimidine derivatives against various human cancer cell lines. The goal is to identify compounds that are highly potent against tumor cells while exhibiting lower toxicity towards normal, healthy cells. nih.gov

Several studies have reported the synthesis of novel tetrahydropyrimidine derivatives and their subsequent screening for anticancer activity. For example, a series of 1,2,3,4-tetrahydropyrimidine (THPM) derivatives showed varied cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov Compounds 4e and 4k from this series were identified as having the highest cytotoxicity against both cell lines. nih.gov Another study highlighted a tetrahydropyrimidinecarboxamide derivative, compound 4f, which demonstrated potent anti-cancer activity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cell lines. rsc.org

The selectivity of these compounds is a key aspect of their therapeutic potential. Thienopyrimidine derivatives have been shown to be more efficacious in cancer cell lines (colon, ovarian, and brain) compared to normal epithelial cells. nih.gov Similarly, research on other pyrimidine derivatives has demonstrated significant antiproliferative activity across a panel of cancer cell lines, with some compounds showing particular efficacy against hematological cancers. mdpi.comnih.gov The introduction of different chemical groups to the core tetrahydropyrimidine structure can significantly influence this selective cytotoxicity. nih.gov

Table 1: Cytotoxic Activity of Selected Tetrahydropyrimidine Derivatives

CompoundCancer Cell LineObserved EffectReference
Compound 4f (tetrahydropyrimidinecarboxamide)Liver, Breast, Lung, GlioblastomaPotent anti-cancer activity. rsc.org
Compound 4e (1,2,3,4-THPM derivative)HeLa, MCF-7Highest cytotoxic activity in the series. nih.gov
Compound 4k (1,2,3,4-THPM derivative)HeLa, MCF-7Highest cytotoxic activity in the series. nih.gov
Compound 6j (Thieno[2,3d]pyrimidine derivative)HCT116 (Colon), OV2008 (Ovarian)Efficacious with IC50 in the micromolar range. nih.gov
Compound 15 (Dihydropyrimidine derivative)A-549 (Lung)Remarkable activity with a GI50 value of 35 nM. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which many anticancer agents exert their effect is by inducing apoptosis and disrupting the normal progression of the cell cycle in cancer cells. Tetrahydropyrimidine derivatives have been shown to be effective in this regard.

Studies have demonstrated that these compounds can trigger apoptosis through various signaling pathways. For instance, 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine (PPM) has been found to promote apoptosis in HepG2 liver cancer cells. nih.gov This is achieved by upregulating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is a desirable outcome in cancer therapy as it leads to the controlled elimination of tumor cells. dntb.gov.ua Some thienopyrimidine derivatives have also been found to induce apoptosis in colon and ovarian cancer cells. nih.gov

In addition to inducing apoptosis, tetrahydropyrimidine derivatives can also modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; its deregulation is a hallmark of cancer. nih.govnih.gov Certain tetrahydropyrimidinecarboxamide derivatives have been shown to impede cell cycle progression effectively. rsc.org Research has also indicated that some dihydropyridine-based derivatives can cause cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells. mdpi.com By halting the cell cycle, these compounds can prevent the uncontrolled proliferation of cancer cells.

Molecular Mechanisms of Action in Oncology Research

The anticancer effects of tetrahydropyrimidine derivatives are rooted in their interactions with specific molecular targets within cancer cells. Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective drugs.

Research has implicated several molecular targets in the anticancer activity of these compounds. Some dihydropyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov Inhibition of human kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis, is another mechanism that leads to mitotic arrest and subsequent apoptosis. nih.gov

Furthermore, 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine (PPM) has been shown to exert its effects by upregulating miR-26b-5p, which in turn targets and downregulates Cyclin-Dependent Kinase 8 (CDK8). nih.gov CDK8 is a component of the mediator complex involved in transcription regulation. The inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1), an enzyme involved in DNA repair, has also been identified as a potential mechanism for some novel synthetic pyrimidine derivatives in leukemia cancer cells. dntb.gov.ua Overcoming chemotherapy resistance is a major challenge, and understanding these molecular mechanisms, such as drug efflux mediated by ABC transporters, is vital. nih.govnih.gov

Enzyme Inhibition Mechanisms

The ability of 1,4,5,6-tetrahydropyrimidine derivatives to inhibit specific enzymes extends beyond oncology. A notable area of investigation is their role as inhibitors of α-glucosidase, an enzyme relevant to the management of metabolic disorders.

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into simpler sugars like glucose. jocpr.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This makes α-glucosidase inhibitors a therapeutic target. nih.gov

Several studies have synthesized and evaluated pyrimidine and tetrahydropyrimidine derivatives for their α-glucosidase inhibitory potential. jocpr.comnih.govbrieflands.com A series of 2,4,6-triaryl pyrimidine derivatives were synthesized and tested, with most showing active inhibition of the α-glucosidase enzyme compared to the standard drug acarbose. jocpr.com Kinetic studies revealed that some of these compounds act as competitive inhibitors. jocpr.com

The structure-activity relationship is critical, with different substitutions on the pyrimidine ring leading to varied inhibitory potencies. jocpr.comnih.gov For instance, pyrimidine derivatives incorporating aromatic amino acid moieties have shown significant inhibitory action against both yeast and rat intestinal α-glucosidases. brieflands.com The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are a key metric in these studies. For example, the most potent pyrimidine derivative in one study (compound 5d) had an IC50 value of 8.3 µM against yeast α-glucosidase. brieflands.com These findings suggest that tetrahydropyrimidine-based structures are a promising scaffold for developing new α-glucosidase inhibitors. nih.gove-nps.or.kr

Table 2: α-Glucosidase Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundEnzyme SourceIC50 (µM)Inhibition TypeReference
Compound 4d (2,4,6-triaryl pyrimidine)Saccharomyces cerevisiae168.9 ± 6.7Competitive jocpr.com
Compound 4f (2,4,6-triaryl pyrimidine)Saccharomyces cerevisiae228.4 ± 8.4Not specified jocpr.com
Compound 4d (benzimidazole derivative with tyrosine)Yeast9.1Not specified brieflands.com
Compound 4d (benzimidazole derivative with tyrosine)Rat Intestinal36.7Not specified brieflands.com
Compound 5d (pyrimidine derivative with tyrosine)Yeast8.3Not specified brieflands.com
Compound 5d (pyrimidine derivative with tyrosine)Rat Intestinal21.8Not specified brieflands.com
Acarbose (Reference Drug)Not specified152.22Not specified e-nps.or.kr

Lipoxygenase Inhibitory Activity

Derivatives of the 1,4,5,6-tetrahydropyrimidine scaffold have been investigated for their potential to inhibit lipoxygenases (LOXs), a family of enzymes crucial in the biosynthesis of inflammatory mediators like leukotrienes. nih.govnih.gov Research in this area has led to the identification of several compounds with significant inhibitory potency.

A study focused on novel piperidine (B6355638) pyrimidine cinnamic acid amides identified two highly potent inhibitors of soybean lipoxygenase (LOX), which is often used as a model for human 5-LOX due to its structural homology. nih.gov Among the synthesized derivatives, compound (9) demonstrated a particularly strong inhibitory effect with an IC₅₀ value of 1.1 μM, an activity level comparable to that of nordihydroguaiaretic acid (NDGA), a well-known LOX inhibitor used as a reference. nih.gov Another derivative, compound (5), also showed significant potency with an IC₅₀ of 10.7 μM. nih.gov In contrast, other synthesized analogs in the series displayed only moderate activity. nih.gov

Molecular docking studies suggest that these potent pyrimidine derivatives likely interact with the lipoxygenase active site. nih.gov It is proposed that compounds (5) and (9) extend into the hydrophobic pocket of the enzyme, thereby blocking the natural substrate from reaching the active site and preventing the oxidation cycle. nih.gov This interaction highlights the potential of the tetrahydropyrimidine scaffold as a foundation for developing new anti-inflammatory agents targeting the lipoxygenase pathway. nih.gov

Table 1: Lipoxygenase Inhibitory Activity of Selected Pyrimidine Derivatives Click on a compound to view more details.

Compound (9)
  • IC₅₀: 1.1 μM
  • Activity: Potent inhibitor, comparable to reference compound NDGA.
  • Source: nih.gov
  • Compound (5)
  • IC₅₀: 10.7 μM
  • Activity: Significant inhibitory potency.
  • Source: nih.gov
  • Compounds (4, 6–8)
  • Activity: Moderate (35–49% inhibition).
  • Source: nih.gov
  • Betaine/GABA Transporter 1 (BGT1) Substrate-Inhibitor Activity

    The Betaine/GABA Transporter 1 (BGT1), a member of the solute carrier 6 (SLC6) family, is a key protein in regulating levels of the neurotransmitter γ-aminobutyric acid (GABA). nih.gov Tetrahydropyrimidine derivatives have emerged as a significant class of compounds that interact with BGT1, acting as both substrates and inhibitors.

    A key compound in this class is 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA), which was identified as the most potent and selective BGT1 substrate-inhibitor known to date, with an IC₅₀ value of 2.5 µM. researchgate.netnih.gov This compound demonstrates considerable selectivity for BGT1 over the other three human GABA transporters (GAT1, GAT2, and GAT3). acs.org Further research on a series of 20 novel analogs of ATPCA, with substitutions at the N1-, exocyclic-N-, and C4-positions, confirmed that while the analogs generally retained subtype-selectivity for BGT1, they exhibited lower inhibitory activities compared to the parent compound, with IC₅₀ values in the mid to high micromolar range. researchgate.netnih.gov

    Fluorescence-based assays revealed that these active analogs are substrates for BGT1, indicating that they interact with the orthosteric (primary binding) site of the transporter. researchgate.netnih.gov Computational modeling and mutagenesis experiments have provided insights into the molecular basis for this selectivity. researchgate.netnih.gov Studies have shown that non-conserved amino acid residues in BGT1, specifically Glutamine (Q299) and Glutamate (E52), play a critical role in the binding and selectivity of ATPCA and its analogs. researchgate.netnih.govacs.org The conformational flexibility of these tetrahydropyrimidine derivatives is also believed to contribute to their selective interaction with BGT1. researchgate.netnih.gov

    Another study identified a preferential BGT1 inhibitor, designated as compound 9, with an IC₅₀ of 13.9 μM. nih.govacs.org This compound also showed some inhibitory activity against GAT3 but was largely inactive toward GAT1 and GAT2, making it a glial-selective GAT inhibitor. nih.govacs.org Mutagenesis studies confirmed that its interaction relies on the same key residues, E52 and Q299, as its activity was significantly reduced or eliminated in mutants where these residues were altered. nih.govacs.org

    Table 2: BGT1 Inhibitory Activity of Key Tetrahydropyrimidine Derivatives Click on a compound to view more details.

    2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA)
  • IC₅₀: 2.5 µM
  • Selectivity: High selectivity for BGT1 over GAT1, GAT2, and GAT3.
  • Mechanism: Substrate-inhibitor interacting with the orthosteric site.
  • Source: researchgate.netnih.gov
  • ATPCA Analogs (N1-, exocyclic-N-, C4-substituted)
  • IC₅₀: Mid to high micromolar range.
  • Selectivity: Retained subtype-selectivity for BGT1.
  • Mechanism: Substrates for BGT1.
  • Source: researchgate.netnih.gov
  • Compound 9
  • IC₅₀: 13.9 µM
  • Selectivity: Preferential for BGT1; some activity at GAT3; low/no activity at GAT1/GAT2.
  • Mechanism: Inhibitor; binding confirmed via mutagenesis of E52 and Q299 residues.
  • Source: nih.govacs.org
  • General Structure-Activity Relationship (SAR) Elucidation for Biological Targets

    The biological activity of 1,4,5,6-tetrahydropyrimidine derivatives is profoundly influenced by their structural features. Structure-Activity Relationship (SAR) studies have been crucial in identifying the molecular determinants for their interaction with various biological targets, including enzymes and transporters. mdpi.comnih.gov

    Impact of Substituent Effects on Biological Activity

    The nature, position, and electronic properties of substituents on the tetrahydropyrimidine ring are critical for determining the potency and selectivity of these compounds.

    For BGT1 inhibitors, the core structure of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA) is a highly optimized scaffold. researchgate.netnih.gov SAR studies have shown that substitutions at various positions (N1, exocyclic-N, and C4) generally lead to a decrease in inhibitory potency, indicating that the unsubstituted parent molecule provides the optimal conformation for high-affinity binding to BGT1. researchgate.netnih.gov The presence of the carboxylic acid group and the cyclic guanidine (B92328) moiety are key features for this interaction. acs.org The delocalized positive charge on the NCN group is thought to be a significant factor in its high binding affinity. nih.gov

    In the context of antileishmanial activity, SAR studies on 1,2,3,4-tetrahydropyrimidine derivatives revealed that the position of a chloro substituent on a phenyl ring at the C4 position is important for activity. nih.gov Furthermore, the length of the ester group chain was also identified as a significant factor influencing the biological effect. nih.gov

    Influence of Stereochemistry on Biological Mechanisms

    Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and it plays a pivotal role in the activity of tetrahydropyrimidine derivatives and related chiral compounds. nih.govlibretexts.org The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, affecting its affinity, efficacy, and transport across cell membranes. nih.govresearchgate.net

    Similarly, studies on oleandomycin (B1677203) derivatives have demonstrated that altering the stereochemistry at specific carbon atoms (C-8 and C-9) can have a major influence on both antibacterial and anti-inflammatory activity. nih.gov This allows for the development of derivatives where one biological activity (e.g., antibacterial) is diminished while another (e.g., anti-inflammatory) is potent, showcasing how stereochemical modifications can be used to fine-tune the pharmacological profile of a molecule. nih.gov Because enzymes and receptors are chiral, they can differentiate between enantiomers of a ligand, often leading to one stereoisomer being significantly more active than the other. libretexts.org

    Q & A

    Q. What are the key physicochemical properties of 1,4,5,6-tetrahydropyrimidine hydrochloride relevant to laboratory handling?

    The compound is typically stored at room temperature in a dry, sealed environment to prevent degradation. Key properties include a boiling point of 88–89°C under reduced pressure (1 mm Hg) and a molecular weight of 84.12 g/mol. Researchers should prioritize inert atmospheric conditions during synthesis or storage to avoid oxidation or moisture absorption, which could alter reactivity .

    Q. What synthetic strategies are employed to construct the 1,4,5,6-tetrahydropyrimidine core?

    Two primary methods are documented:

    • Strategy 1 : Functionalization of substituted indoles with a three-carbon chain, followed by cyclization to form the tetrahydropyrimidine ring. This approach often uses amidine hydrochlorides and triethylamine in THF under mild conditions (room temperature, 48 hours) .
    • Strategy 2 : Reaction of alkyl- or arylsulfonyl chlorides with intermediates in dioxane under reflux, yielding substituted oxazolo[4,5-d]pyrimidines. Structural confirmation relies on 1H^1 \text{H}, 13C^13 \text{C} NMR, and LC-MS .

    Q. How is the purity of 1,4,5,6-tetrahydropyrimidine derivatives validated?

    Analytical methods include chromatographic techniques (e.g., HPLC with UV detection) and elemental analysis. For example, residual solvents or impurities are quantified by comparing peak areas of test and standard solutions in a validated chromatographic system .

    Advanced Research Questions

    Q. How are structure-activity relationships (SAR) established for antitumor derivatives of 1,4,5,6-tetrahydropyrimidine?

    SAR studies involve systematic substitution at the indole nitrogen (H, Me, OMe) and oxidation state modulation of the heterocyclic core (e.g., 2-amino-1,4,5,6-tetrahydropyrimidine vs. 2-amino-5,6-dihydro-4-pyrimidone). Cytotoxicity is assessed against human tumor cell lines (A459, HT-29, MDA-231), with IC50_{50} values used to correlate substituent effects with activity .

    Q. What methodologies are used to evaluate 1,4,5,6-tetrahydropyrimidine derivatives in neuropsychopharmacology?

    Chronic dosing protocols (e.g., 14-day intraperitoneal injections at 1.2 mg/kg) are applied in rodent models (e.g., BTBR mice) to assess behavioral flexibility (reversal learning tests) and stereotyped behaviors (self-grooming, digging). Data analysis includes ANOVA for group comparisons (e.g., BTBR vs. B6 mice) and post hoc tests to validate significance (P<0.0001P < 0.0001) .

    Q. How can researchers address gaps in thermochemical data for 1,4,5,6-tetrahydropyrimidine?

    Group-additivity methods estimate ideal-gas enthalpies of formation when experimental data are absent. For substituted derivatives, calculations start with the base enthalpy of 1,4,5,6-tetrahydropyrimidine and adjust for substituent contributions (e.g., methyl or ethyl groups). This approach is limited by missing ring-correction terms, necessitating computational validation .

    Q. What strategies enable asymmetric synthesis of optically active 1,4,5,6-tetrahydropyrimidine derivatives?

    Catalytic asymmetric reduction of 1,4,5,6-tetrahydropyridine-3-carboxamide derivatives (e.g., using chiral catalysts) yields enantiomerically enriched intermediates. These intermediates are critical for synthesizing bioactive molecules like 6-(3-aminopiperidinyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives, with enantiomeric excess verified via chiral HPLC or polarimetry .

    Methodological Considerations

    Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?

    • Step 1 : Verify assay reproducibility using internal controls (e.g., cisplatin for A549 cells).
    • Step 2 : Normalize data to cell viability metrics (MTT, ATP assays) to account for line-specific metabolic differences.
    • Step 3 : Cross-validate SAR trends with molecular docking or transcriptomic profiling to identify off-target effects .

    Q. What precautions are critical for handling 1,4,5,6-tetrahydropyrimidine derivatives in vivo?

    • Use non-combustible storage containers (Storage Class Code 13) and avoid prolonged exposure to light.
    • For acute toxicity studies, adhere to OECD guidelines for dose escalation and monitor renal/hepatic biomarkers post-administration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.